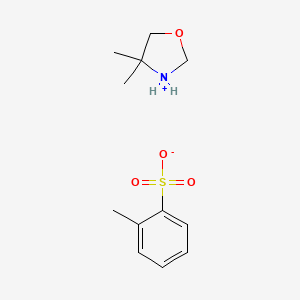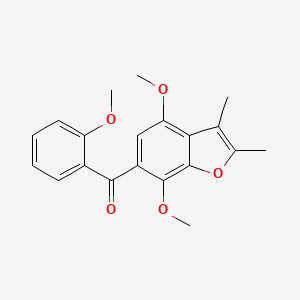
4,4-Dimethyloxazolidinium toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyloxazolidinium toluenesulfonate is a chemical compound with the molecular formula C₁₂H₂₄N₂O₃S. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its unique chemical properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxazolidinium toluenesulfonate typically involves the reaction of 4,4-dimethyloxazolidine with toluenesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyloxazolidinium toluenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
4,4-Dimethyloxazolidinium toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4,4-Dimethyloxazolidinium toluenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
Comparaison Avec Des Composés Similaires
4,4-Dimethyloxazolidinium toluenesulfonate is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
4-Methyl-1,3-oxazolidine toluenesulfonate
3,3-Dimethyl-1,3-oxazolidine toluenesulfonate
2,4-Dimethyl-1,3-oxazolidine toluenesulfonate
These compounds share the oxazolidine core but differ in their substituents, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C12H19NO4S |
|---|---|
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-oxazolidin-3-ium;2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-4-2-3-5-7(6)11(8,9)10;1-5(2)3-7-4-6-5/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3 |
Clé InChI |
RGJCMMCMGCMXGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)[O-].CC1(COC[NH2+]1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)






![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
